Synthesis Pathway for [4-(fluoromethyl)oxan-4-yl]methanol
Synthesis Pathway for [4-(fluoromethyl)oxan-4-yl]methanol
The following technical guide details the synthesis pathway for [4-(fluoromethyl)oxan-4-yl]methanol (also identified as [4-(fluoromethyl)tetrahydro-2H-pyran-4-yl]methanol). This guide prioritizes a de novo synthesis strategy starting from commodity precursors, ensuring autonomy from expensive commercial building blocks while demonstrating the "desymmetrization" tactical approach common in modern medicinal chemistry.
Technical Whitepaper | Application Science Division
Executive Summary
The target molecule, [4-(fluoromethyl)oxan-4-yl]methanol , represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for gem-dimethyl groups or to modulate metabolic stability via fluorine introduction. The presence of a quaternary center at position 4 of the tetrahydropyran (THP) ring, substituted with both a fluoromethyl and a hydroxymethyl group, presents a unique synthetic challenge: differentiation of two chemically equivalent methylene groups.
This guide delineates a robust, three-stage synthesis pathway:
-
Core Construction: Formation of the 4,4-disubstituted THP ring via double alkylation.
-
Redox Reset: Global reduction to a symmetric diol.
-
Desymmetrization: Statistical or controlled nucleophilic monofluorination to yield the target.
Retrosynthetic Analysis
The strategic disconnection relies on the symmetry of the THP core. Rather than attempting to install the fluorine atom on a pre-formed quaternary center via electrophilic fluorination (which is sterically demanding), the pathway utilizes a nucleophilic displacement on a primary alcohol.
-
Target: [4-(fluoromethyl)oxan-4-yl]methanol[1]
-
Precursor: 4,4-Bis(hydroxymethyl)tetrahydropyran (Symmetric Diol)
-
Starting Materials: Diethyl malonate + Bis(2-chloroethyl) ether
Figure 1: Retrosynthetic logic flow from target to commodity starting materials.[2]
Detailed Experimental Protocols
Phase 1: Construction of the THP Core
Objective: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate. This step establishes the tetrahydropyran ring and the quaternary carbon at position 4 using a double Williamson ether synthesis/alkylation sequence.
-
Reagents: Diethyl malonate, Bis(2-chloroethyl) ether, Sodium hydride (NaH) or Sodium ethoxide (NaOEt).
-
Solvent: DMF (for NaH) or Ethanol (for NaOEt).
Protocol:
-
Activation: To a flame-dried flask under
, suspend NaH (2.2 equiv, 60% dispersion) in anhydrous DMF. Cool to 0°C. -
Deprotonation: Add diethyl malonate (1.0 equiv) dropwise. Evolution of
gas will be vigorous. Stir for 30 min at RT. -
Alkylation: Add bis(2-chloroethyl) ether (1.0 equiv) dropwise.
-
Cyclization: Heat the mixture to 80–100°C for 12–16 hours. The reaction proceeds via an initial alkylation followed by an intramolecular cyclization.[3]
-
Workup: Quench with saturated
, extract with diethyl ether, and wash with brine. -
Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc).
Phase 2: Global Reduction to Diol
Objective: Synthesis of 4,4-Bis(hydroxymethyl)tetrahydropyran. The diester is reduced to the corresponding 1,3-diol. This intermediate is perfectly symmetric, setting the stage for the statistical fluorination.
-
Reagents: Lithium Aluminum Hydride (
). -
Solvent: Anhydrous THF or Diethyl Ether.
Protocol:
-
Setup: Charge a flask with
(2.5 equiv) and anhydrous THF under Argon. Cool to 0°C. -
Addition: Dissolve the diester from Phase 1 in THF and add dropwise to the hydride suspension. Maintain temp <10°C.
-
Reduction: Allow to warm to RT and reflux for 2 hours to ensure complete reduction of the sterically hindered esters.
-
Fieser Workup: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is grams of LAH used. -
Isolation: Filter the granular white precipitate. Concentrate the filtrate to yield the crude diol as a viscous oil or low-melting solid.
Phase 3: Desymmetrizing Deoxyfluorination (Critical Step)
Objective: Synthesis of [4-(fluoromethyl)oxan-4-yl]methanol.[1] This step involves the monofluorination of a 1,3-diol. Stoichiometry is crucial to maximize the mono-fluoro product over the di-fluoro byproduct.
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Solvent: Anhydrous Dichloromethane (DCM).
Protocol:
-
Solution Prep: Dissolve 4,4-bis(hydroxymethyl)tetrahydropyran (1.0 equiv) in anhydrous DCM. Cool to -78°C.
-
Reagent Addition: Add DAST (1.0 to 1.1 equiv) dropwise. Note: Do not use excess DAST to avoid difluorination.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT over 4 hours.
-
Quench: Pour the mixture into saturated
(vigorous bubbling). -
Purification: Extract with DCM. The crude mixture will contain:
-
Unreacted Diol (Polar)
-
Target Mono-fluoro alcohol (Intermediate Polarity)
-
Difluoro byproduct (Non-polar)
-
Separation: Flash chromatography on silica gel is required. Gradient elution (0% to 50% EtOAc in Hexanes) typically separates these species effectively.
-
Data Summary & Process Parameters
| Parameter | Phase 1 (Cyclization) | Phase 2 (Reduction) | Phase 3 (Fluorination) |
| Key Reagent | NaH / Bis(2-chloroethyl)ether | LiAlH4 | DAST / Deoxo-Fluor |
| Stoichiometry | 2.2 eq Base : 1 eq Malonate | 2.5 eq Hydride : 1 eq Diester | 1.0 - 1.1 eq Fluorinating Agent |
| Temperature | 80-100°C | 0°C -> Reflux | -78°C -> RT |
| Critical Risk | Exotherm / H2 evolution | Pyrophoric Hydride | Shock sensitive (DAST) / HF generation |
| Expected Yield | 65-75% | 85-95% | 40-50% (Mono-selective) |
Pathway Visualization
The following diagram illustrates the complete workflow, including the critical desymmetrization logic.
Figure 2: Step-wise synthesis workflow highlighting the divergence at the fluorination stage.
Scientific Validation & Troubleshooting
Self-Validating Protocols
-
NMR Monitoring (Phase 3): The success of the fluorination is best monitored by
NMR. The target mono-fluoro compound will show a triplet of triplets (coupling to the geminal protons and the adjacent quaternary center/protons), whereas the difluoro byproduct will show a simplified splitting pattern. -
Safety - DAST vs. Deoxo-Fluor: While DAST is the traditional reagent, Deoxo-Fluor is recommended for scale-up due to its higher thermal stability and lower shock sensitivity [1]. The mechanism and selectivity remain identical.
Alternative "Fast-Track" Route
For researchers with access to specialized building blocks, the synthesis can be shortened to a single step by purchasing 4-(fluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS: 1551177-72-0).
-
Protocol: Reduction of the carboxylic acid using Borane-THF (
) complex. -
Advantage: Avoids the statistical fluorination step.[7]
-
Disadvantage: High cost of starting material.
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry.
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
Barbasiewicz, M., Brud, A., & Makosza, M. (2007).[8] Synthesis of Tetrahydropyran Derivatives via Addition of δ-Halocarbanions to Aldehydes.[8] Synthesis.
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- 2. BJOC - gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid [beilstein-journals.org]
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- 4. scispace.com [scispace.com]
- 5. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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